2-chloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Overview
Description
2-chloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a chloro group and a complex side chain containing a pyrrole and oxadiazole moiety. The presence of these functional groups imparts distinctive chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives. For instance, a common method involves the reaction of a hydrazide with an ester or acid chloride under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
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Pyrrole Synthesis: : The pyrrole moiety can be introduced through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
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Coupling Reactions: : The final step involves coupling the oxadiazole and pyrrole-containing intermediate with a benzoyl chloride derivative. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization or chromatography would be scaled up to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The chloro group on the benzamide ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
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Oxidation and Reduction: : The pyrrole and oxadiazole rings can participate in oxidation and reduction reactions. For example, the pyrrole ring can be oxidized to form pyrrolinones under specific conditions.
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Cyclization Reactions: : The compound can undergo intramolecular cyclization reactions, especially under acidic or basic conditions, leading to the formation of fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation of the pyrrole ring can produce pyrrolinones.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. The presence of the oxadiazole and pyrrole rings suggests possible bioactivity, making it a candidate for drug development. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to evaluate its therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug candidate, it may bind to specific enzymes or receptors, inhibiting or activating their function. The oxadiazole ring is known to interact with biological macromolecules, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(benzyl)benzamide: Lacks the oxadiazole and pyrrole rings, making it less complex and potentially less bioactive.
N-(3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)benzamide: Similar structure but without the chloro substitution, which may affect its reactivity and bioactivity.
2-chloro-N-(3-(1-methyl-1H-pyrrol-2-yl)benzamide: Lacks the oxadiazole ring, which could influence its chemical properties and applications.
Uniqueness
The uniqueness of 2-chloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide lies in its combination of functional groups. The presence of both the oxadiazole and pyrrole rings, along with the chloro-substituted benzamide core, provides a versatile scaffold for chemical modifications and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c1-20-8-4-7-12(20)14-18-13(22-19-14)9-17-15(21)10-5-2-3-6-11(10)16/h2-8H,9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGKPHOEJUODCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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